molecular formula C12H10O4 B8636699 Methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate CAS No. 411242-39-2

Methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate

Cat. No. B8636699
M. Wt: 218.20 g/mol
InChI Key: WPZGHSDYTMBTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071340B2

Procedure details

0.084 ml (1.05 equivalents) of 1,8-diazabicyclo[5.4.0]undec-7-ene is added at ambient temperature to 217 mg (0.6 mmol) of methyl 3-oxo-5-(phenylsulfonyl)-2,3,4,5-tetrahydro-1-benzoxepin-7-carboxylate, prepared according to example 2, in suspension in 20 ml of dichloromethane. From the addition of the base, the medium becomes translucent and slightly yellow. After addition of water and 1N hydrochloric acid, the phases are separated by settling and then the aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed with a saturated sodium hydrogencarbonate solution and then with brine. After drying and then concentrating under vacuum, 90 mg (68%) of methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate are obtained in the form of a white solid; M.p.=89–93° C.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Name
methyl 3-oxo-5-(phenylsulfonyl)-2,3,4,5-tetrahydro-1-benzoxepin-7-carboxylate
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N12CCCN=C1CCCCC2.[O:12]=[C:13]1[CH2:19][CH:18](S(C2C=CC=CC=2)(=O)=O)[C:17]2[CH:29]=[C:30]([C:33]([O:35][CH3:36])=[O:34])[CH:31]=[CH:32][C:16]=2[O:15][CH2:14]1.O.Cl>ClCCl>[O:12]=[C:13]1[CH:19]=[CH:18][C:17]2[CH:29]=[C:30]([C:33]([O:35][CH3:36])=[O:34])[CH:31]=[CH:32][C:16]=2[O:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.084 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
methyl 3-oxo-5-(phenylsulfonyl)-2,3,4,5-tetrahydro-1-benzoxepin-7-carboxylate
Quantity
0.6 mmol
Type
reactant
Smiles
O=C1COC2=C(C(C1)S(=O)(=O)C1=CC=CC=C1)C=C(C=C2)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
From the addition of the base
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with a saturated sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under vacuum, 90 mg (68%) of methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white solid

Outcomes

Product
Name
Type
Smiles
O=C1COC2=C(C=C1)C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.